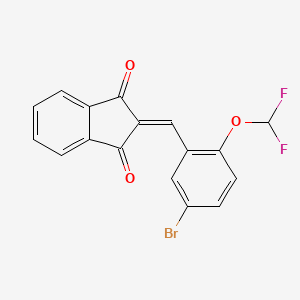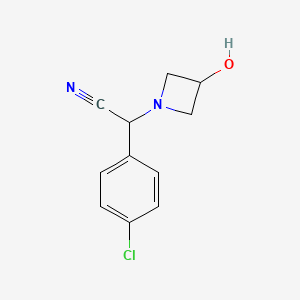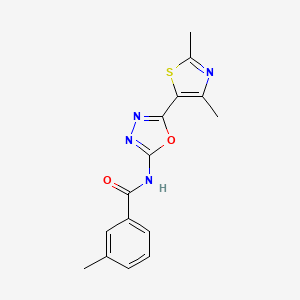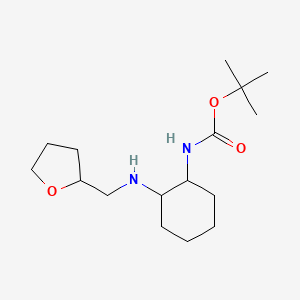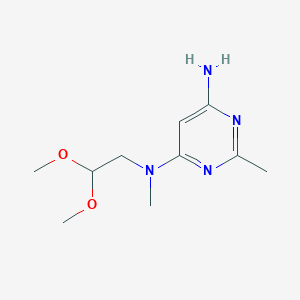
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from commercially available starting materials. One common method involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in the presence of a catalyst. The reaction is carried out in an organic solvent such as benzene, under controlled temperature and pressure conditions .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of phase transfer catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial to achieving efficient production .
化学反応の分析
Types of Reactions
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and bioanalytical chemistry.
作用機序
The mechanism by which N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine exerts its effects involves the inhibition of specific enzymes, such as protein kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the molecular pathways involved in disease progression .
類似化合物との比較
Similar Compounds
- 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
- 2-Cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine
Uniqueness
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethoxyethyl and dimethyl groups enhance its solubility and stability, making it a valuable compound for various applications.
特性
分子式 |
C10H18N4O2 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
4-N-(2,2-dimethoxyethyl)-4-N,2-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H18N4O2/c1-7-12-8(11)5-9(13-7)14(2)6-10(15-3)16-4/h5,10H,6H2,1-4H3,(H2,11,12,13) |
InChIキー |
BGVLWCDGEKDGCL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N(C)CC(OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B14867633.png)
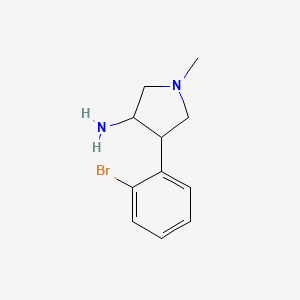
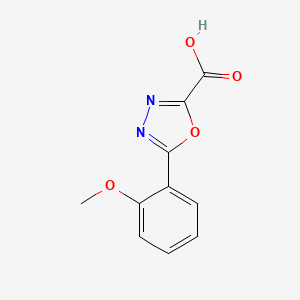
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)

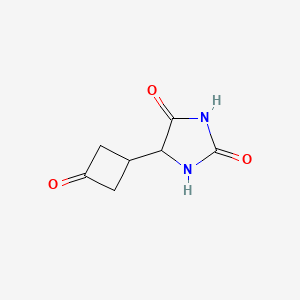
![[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)

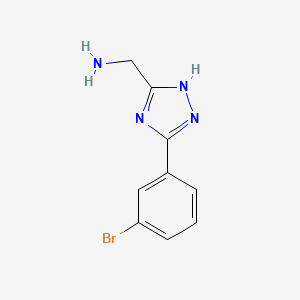
![Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14867689.png)
